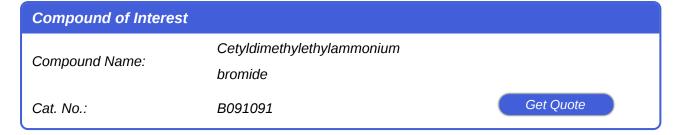


Application Notes and Protocols for Fungal DNA Extraction Using the CTAB Method

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality, high-molecular-weight genomic DNA from fungi is a crucial first step for a multitude of molecular biology applications, including PCR, qPCR, next-generation sequencing, and phylogenetic analysis.[1][2] Fungi, however, present a significant challenge due to their rigid, chitin-rich cell walls and the frequent presence of polysaccharides and polyphenols, which can co-precipitate with DNA and inhibit downstream enzymatic reactions.[1] [2]

The Cetyltrimethylammonium Bromide (CTAB) method is a robust, reliable, and cost-effective technique for overcoming these challenges.[1] This protocol utilizes the cationic detergent CTAB, which effectively lyses the tough fungal cell walls, denatures proteins, and separates DNA from cellular debris and common inhibitors.[1][3] In a high-salt buffer, CTAB forms a soluble complex with nucleic acids while precipitating polysaccharides. Subsequent organic extraction and alcohol precipitation steps yield pure fungal DNA suitable for a wide range of sensitive molecular assays.[2][4] This document provides a detailed experimental protocol, comparative performance data, and a visual workflow for the CTAB-based extraction of genomic DNA from fungal mycelium.

Quantitative Data Summary







The efficacy of a DNA extraction protocol is primarily evaluated by the yield and purity of the resulting DNA. The following table summarizes typical quantitative data from various CTAB-based protocols, offering a comparison to aid in method selection. Values can vary based on the fungal species, starting material, and specific protocol modifications.



Protocol Variation	Fungal Species	Starting Material	Average DNA Yield	A260/A28 0 Ratio	A260/A23 0 Ratio	Key Advantag es
Modified CTAB	Aspergillus , Penicillium, Alternaria, Dothiorella, Fusarium	20 mg mycelium or 10^6 conidia/mL	267.67 ± 20.69 ng/ μL	~1.8 - 2.0	Not consistentl y reported	Costeffective, safe (avoids liquid nitrogen), yields high molecular weight DNA with minimal protein contaminati on.[5][6][7]
CTAB-PEG	Schizophyll um commune (Polysacch aride-rich)	0.09 - 0.11 g mycelium	>100 ng/μL (>30 μg/g)	>1.8	>2.0	Highly effective for fungi with high polysaccha ride content, yielding high- integrity DNA.[7][9]
Standard CTAB	Various	Fungal Mycelium	14.18 - 144.28 ng/mg	1.83 - 1.99	Not consistentl y reported	Robust and consistentl y provides higher purity compared to SDS-

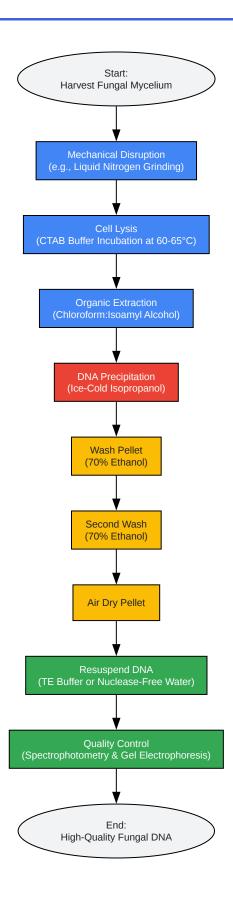


based methods. [7]

Experimental Workflow

The diagram below illustrates the key steps of the CTAB DNA extraction process, from initial sample preparation to the final quality control assessment.





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Caption: Workflow of CTAB DNA extraction from fungal mycelium.



Detailed Experimental Protocol

This protocol is a generalized and robust method suitable for a variety of fungal species. Modifications may be required for species with unusually high polysaccharide or secondary metabolite content.

I. Reagents and Buffers

- 2% CTAB Extraction Buffer:
 - 100 mM Tris-HCl (pH 8.0)
 - 20 mM EDTA (pH 8.0)
 - 1.4 M NaCl
 - 2% (w/v) Cetyltrimethylammonium Bromide (CTAB)
 - Optional: 1% (w/v) Polyvinylpyrrolidone (PVP) to help remove polyphenols.[5]
 - Optional: Add 0.2% β-mercaptoethanol just before use.
 - Preparation: Dissolve Tris, EDTA, and NaCl in deionized water. Add CTAB and heat to 65°C to dissolve. Adjust pH to 8.0. Autoclave to sterilize.[10]
- Chloroform:Isoamyl Alcohol (24:1, v/v)[1]
- Isopropanol (100%), ice-cold[10]
- Ethanol (70%), ice-cold[10]
- TE Buffer (pH 8.0):
 - 10 mM Tris-HCl (pH 8.0)
 - 1 mM EDTA (pH 8.0)
- RNase A (10 mg/mL)



II. Procedure

- Mycelium Harvesting and Preparation: a. Harvest 50-100 mg of fresh fungal mycelium from liquid or solid culture.[1] If using dried material, start with 20-50 mg. b. Pre-chill a sterile mortar and pestle with liquid nitrogen. c. Place the harvested mycelium into the mortar, add liquid nitrogen, and grind to a fine powder.[1][11] This step is critical for breaking the rigid fungal cell wall.
- Cell Lysis: a. Transfer the powdered mycelium to a 2 mL microcentrifuge tube. b. Add 600 μL of pre-heated (65°C) 2% CTAB Extraction Buffer.[10] c. Vortex briefly to suspend the powder completely. d. Incubate the mixture at 65°C for 30-60 minutes in a water bath or heat block. [1][10] Invert the tube every 10-15 minutes to ensure thorough lysis.
- Organic Extraction (Protein and Debris Removal): a. Cool the lysate to room temperature. b. Add an equal volume (~600 μL) of Chloroform:Isoamyl Alcohol (24:1).[1] c. Mix gently by inverting the tube for 5-10 minutes to form an emulsion.[1] d. Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases. e. Carefully transfer the upper aqueous phase (containing the DNA) to a new sterile 1.5 mL microcentrifuge tube.[1][10] Avoid disturbing the white interface, which contains denatured proteins.
- DNA Precipitation: a. To the collected aqueous phase, add 0.6-0.7 volumes (~400 μL) of ice-cold isopropanol.[10] b. Mix gently by inverting the tube until a white, stringy DNA precipitate becomes visible. c. Incubate at -20°C for at least 1 hour to increase the DNA yield.[10] For very low DNA concentrations, an overnight incubation is recommended. d. Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.[1][10]
- DNA Washing: a. Carefully decant the supernatant without disturbing the DNA pellet. b. Add 500 μL of ice-cold 70% ethanol to wash the pellet.[10] This step removes residual salts and CTAB. c. Centrifuge at 10,000 x g for 5 minutes at 4°C. d. Carefully decant the ethanol. Repeat the wash step once more for a total of two washes.[1]
- Drying and Resuspension: a. After the final wash, remove as much ethanol as possible with a pipette. b. Air-dry the pellet at room temperature for 10-15 minutes, or until it becomes translucent.[1] Do not over-dry, as this can make the DNA difficult to dissolve. c. Resuspend the DNA pellet in 50-100 μL of TE Buffer or nuclease-free water.[10] d. Optional (for RNA



removal): Add 1 μ L of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes. e. Incubate at 65°C for 10-20 minutes to aid in dissolving the DNA and to degrade potential DNases.[10]

• Storage: a. Store the purified genomic DNA at -20°C for long-term stability.

III. Troubleshooting

Issue	Potential Cause	Recommended Solution
Low DNA Yield	Incomplete cell wall disruption.	Ensure thorough grinding of mycelium into a fine powder.[1] Increase incubation time in CTAB buffer.
Incomplete DNA precipitation.	Ensure isopropanol is ice-cold. Increase precipitation time at -20°C.[1]	
Low Purity (A260/A280 < 1.8)	Protein contamination.	Repeat the chloroform:isoamyl alcohol extraction step. Be careful not to transfer any of the interface.[1]
Low Purity (A260/230 < 1.8)	Polysaccharide or salt contamination.	Ensure the DNA pellet is properly and thoroughly washed with 70% ethanol.[1] For problematic fungi, include PVP in the extraction buffer.[1]
DNA is difficult to dissolve	Pellet was over-dried.	Avoid excessive drying. Warm the TE buffer to 65°C before adding to the pellet and incubate for a longer period.

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